6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound. These types of compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a nitro group at the 6-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are structurally similar to 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of microwave irradiation in the synthesis process is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 6-position can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or alkalis can be used to replace the nitro group.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium borohydride.
Cyclization: Cyclization reactions often require specific catalysts and conditions to facilitate the formation of the desired heterocyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolo[1,5-a]pyrimidines, while reduction can produce the corresponding amine derivative .
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to act as inhibitors of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The nitro group and the triazole ring play crucial roles in the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one: This compound is a close structural analogue and serves as an effector for A2a adenosine receptors.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another similar compound with energetic properties.
Uniqueness
6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 6-position and the amine group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2/c6-4-8-5-7-1-3(11(12)13)2-10(5)9-4/h1-2H,(H2,6,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPACHSODSKQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80773-01-9 |
Source
|
Record name | 6-NITRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-2-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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